molecular formula C21H21N3O3 B2644613 N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide CAS No. 922901-49-3

N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No. B2644613
CAS RN: 922901-49-3
M. Wt: 363.417
InChI Key: JSUXBSLZGKTWOS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, also known as MPPA, is a synthetic compound that has been studied for its potential use in scientific research. MPPA is a member of the pyridazine family of compounds, which have been shown to have a range of biological activities. In

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study focused on the metabolism of various chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. The research examined the complex metabolic activation pathways of these herbicides, which are known to be carcinogenic in rats. This is relevant to the study of N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide due to the similar structural components and metabolic pathways involved in the liver (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis in β-lactam Antibiotics Production

A practical synthesis approach for β-lactam antibiotics involved the use of N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine. This synthesis is relevant for understanding the applications of N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide in antibiotic production, highlighting its potential utility in medicinal chemistry (Cainelli, Galletti, & Giacomini, 1998).

Anti-inflammatory and Analgesic Agents Synthesis

The study on the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones for potential anti-inflammatory and analgesic applications is particularly relevant. It demonstrates the therapeutic potential of related chemical structures in managing inflammation and pain, potentially guiding future research on N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (Sharma & Bansal, 2016).

Novel Acetamide Derivatives for Therapeutic Use

The research on synthesizing novel acetamide derivatives aimed to discover potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This aligns with the interests in N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, suggesting its potential in developing new therapeutic drugs (Rani, Pal, Hegde, & Hashim, 2016).

N-Acetyldopamine Derivatives in Traditional Medicine

The study of N-acetyldopamine derivatives from Periostracum Cicadae in traditional Chinese medicine provides insights into the application of similar compounds in alternative medical practices. This research may offer a new perspective on the use of N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide in traditional therapies (Yang et al., 2015).

Ranolazine for Atrial Fibrillation

Investigating ranolazine, a compound used for treating angina, for its potential in treating atrial fibrillation, highlights the importance of exploring cardiovascular applications for similar compounds. This research could inspire future studies on the cardiovascular implications of N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (Hancox & Doggrell, 2010).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-18-9-7-16(8-10-18)13-14-22-20(25)15-24-21(26)12-11-19(23-24)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUXBSLZGKTWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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